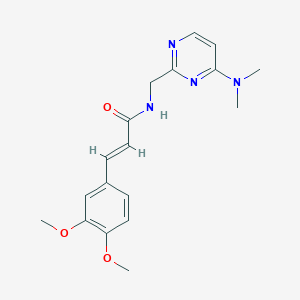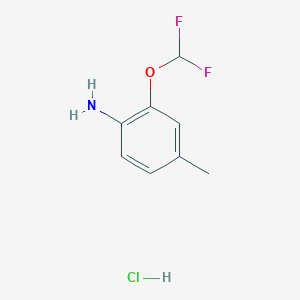
(3-Fluoro-4-methoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-methoxyphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19FN2O3 and its molecular weight is 330.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
5-HT1A Receptor Agonists and Antidepressant Potential : Vacher et al. (1999) explored derivatives of this compound as potent and selective agonists at 5-HT1A receptors. They found that these compounds exhibited enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration. This activity suggests their potential as antidepressants (Vacher et al., 1999).
Treatment of Allodynia in Spinal Cord Injury : In a study by Colpaert et al. (2004), a derivative of this compound was shown to preempt allodynia following spinal cord injury in rats. The compound's long-term analgesic effects persisted even after discontinuation, highlighting its potential in treating pathological pain (Colpaert et al., 2004).
Neuroprotective Activities : Zhong et al. (2020) synthesized and evaluated aryloxyethylamine derivatives, including this compound, for neuroprotective effects. They found that these compounds exhibited potent protection against glutamate-induced cell death and significant neuroprotective activity in vivo, indicating their potential use in anti-ischemic stroke agents (Zhong et al., 2020).
Analgesia in Trigeminal Neuropathic Pain : Deseure et al. (2002) studied the effects of derivatives of this compound as 5-HT(1A) receptor agonists in a rat model of trigeminal neuropathic pain. They found that these compounds produced profound analgesia, suggesting their effectiveness in treating this type of neuropathic pain (Deseure et al., 2002).
Antiproliferative Activity : Prasad et al. (2018) synthesized and evaluated a novel derivative for antiproliferative activity. The compound showed potential in inhibiting cancer cell proliferation, indicating its possible use in cancer therapy (Prasad et al., 2018).
Antimicrobial Activity : Kumar et al. (2012) synthesized derivatives and evaluated them for antimicrobial activity. Some compounds showed high antimicrobial activity, particularly those containing a methoxy group, suggesting their use in developing new antimicrobial agents (Kumar et al., 2012).
Antileukemic Activity : Vinaya et al. (2011) explored the anticancer effects of derivatives in human leukemia cells. Some compounds, particularly those with nitro and fluoro substitution, exhibited significant antiproliferative activity, highlighting their potential in leukemia treatment (Vinaya et al., 2011).
Selective Inhibition of HIV-2 : Ashok et al. (2015) found that some β-carboline derivatives of this compound selectively inhibited HIV-2 strain, indicating their potential application in HIV-2 therapy (Ashok et al., 2015).
Imaging Studies : Blanckaert et al. (2007) synthesized and evaluated a radiolabeled derivative for its potential as a SPECT tracer for the 5-HT2A receptor. The tracer demonstrated good uptake in mouse brain, suggesting its use in imaging studies related to the 5-HT2A receptor (Blanckaert et al., 2007).
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-23-17-3-2-13(12-16(17)19)18(22)21-10-6-15(7-11-21)24-14-4-8-20-9-5-14/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUGYVJQXBADHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2463198.png)
![N-[carbamoyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2463199.png)

![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)
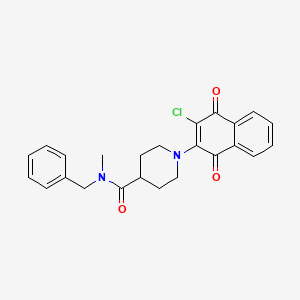
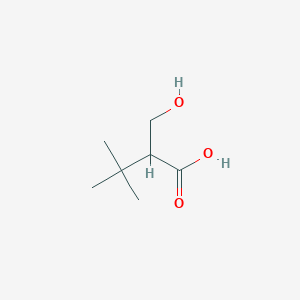


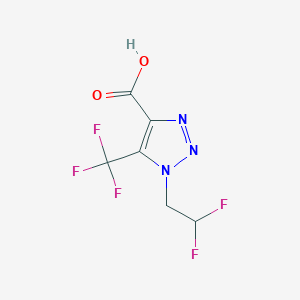
![1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2463211.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2463212.png)
